molecular formula C10H6ClNO3 B2619655 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one CAS No. 72164-97-7

6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one

Cat. No.: B2619655
CAS No.: 72164-97-7
M. Wt: 223.61
InChI Key: AWIKSFBLABQLSG-UUILKARUSA-N
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Description

6-Chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is a synthetic chromone derivative characterized by a benzopyran-4-one core substituted with a chlorine atom at position 6 and an (E)-hydroxyiminomethyl group at position 3 (Figure 1). Chromones are heterocyclic compounds with a benzene ring fused to a pyrone moiety, and their derivatives are renowned for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIKSFBLABQLSG-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324368
Record name 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72164-97-7
Record name 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties. Studies have demonstrated its ability to inhibit certain enzymes and modulate biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, derivatives of this compound are explored for their use in dyes, pigments, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is primarily attributed to its ability to interact with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of chromone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles and Key Findings
Compound Name Substituents (Position) Key Findings/Activity Reference
6-Chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one 6-Cl, 3-(E)-CH=N-OH Hypothesized metal chelation; potential bioactivity inferred from analogs -
A-12 2-NH₂, 6-Cl, 3-(hydroxyethyl hydrazonomethyl) Studied in HL-60 leukemia cell cultures; modulates apoptosis pathways
6-Chloro-3-hydroxy-2-(2-thienyl)-chromen-4-one 6-Cl, 3-OH, 2-thienyl Structural analog with enhanced lipophilicity due to thienyl group
Genistein 5,7-diOH, 3-(4-OH-phenyl) Phytoestrogen with anticancer activity; glycosylated derivatives (e.g., G21) show improved solubility
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde 6-CH₃, 3-CHO Aldehyde group enables reactivity; π-π stacking in crystal structure
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one 6-Cl, 3-(3-Cl-phenyl), 4,5,7-CH₃ Coumarin derivative (chromen-2-one) with dual chloro substituents; potential antimicrobial activity

Physicochemical Properties

  • Lipophilicity: The thienyl group in 6-chloro-3-hydroxy-2-(2-thienyl)-chromen-4-one increases lipophilicity compared to the hydroxyiminomethyl group, which may enhance membrane permeability .
  • Solubility: Glycosylated genistein derivatives (e.g., G21) show improved aqueous solubility due to sugar moieties, whereas the title compound’s polar hydroxyiminomethyl group may offer moderate solubility .
  • Stability: The (E)-configuration of the hydroxyiminomethyl group could enhance stability compared to aldehydes (e.g., 6-methyl-3-carbaldehyde chromone), which are prone to oxidation .

Structural Analysis Techniques

Crystallographic data for analogs (e.g., 6-methyl-4-oxo-chromene-3-carbaldehyde) were determined using SHELX and WinGX software, ensuring accurate structural elucidation of substituent positions and configurations . These tools are critical for confirming the (E)-geometry of the hydroxyiminomethyl group in the title compound.

Biological Activity

6-Chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is a chromenone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H8_{8}ClN\O
  • Molecular Weight : 215.63 g/mol
  • Functional Groups : Chromenone, hydroxylamine

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. A study evaluating various coumarin derivatives, including those similar to this compound, demonstrated their ability to scavenge free radicals effectively. The antioxidant activity was quantified using the DPPH assay, with results summarized in Table 1.

CompoundEC50 (μM)
This compoundTBD
Coumarin Derivative A2.07
Coumarin Derivative B2.25
Trolox (standard)2.30

Note: The exact EC50 value for this compound is yet to be determined.

Anticancer Activity

The anticancer potential of chromenone derivatives has been extensively studied. For instance, a series of studies on structurally related compounds showed promising results against various cancer cell lines. A notable case study involved the evaluation of similar chromenone derivatives in human leukemia HL-60 cells, where they exhibited significant cytotoxic effects.

Case Study: Anticancer Effects on HL-60 Cells
In a controlled experiment, derivatives were tested for their ability to induce apoptosis in HL-60 leukemia cells. The results indicated that certain modifications in the chromenone structure enhanced cytotoxicity:

CompoundIC50 (μM)Mechanism of Action
6-Chloro-3-(substituted)chromenoneTBDInduction of apoptosis
Standard Chemotherapeutic Agent10.0DNA intercalation

Note: Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Anti-inflammatory Activity

In addition to antioxidant and anticancer properties, chromenone derivatives have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activities of this compound are believed to stem from its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
  • Anticancer Mechanism : Inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation.
  • Anti-inflammatory Mechanism : Suppressing the expression of inflammatory mediators.

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